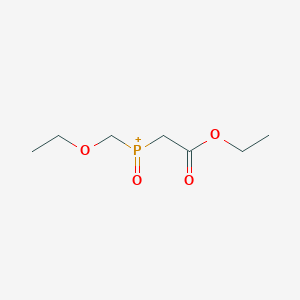
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium is a chemical compound with the molecular formula C7H15O4P It is known for its unique structure, which includes both ethoxymethyl and 2-ethoxy-2-oxoethyl groups attached to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium typically involves the reaction of ethoxymethylphosphine with 2-ethoxy-2-oxoethyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Its unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- 2-Ethoxy-2-oxoethyl ethyl methylenemalonate
Uniqueness
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium is unique due to its combination of ethoxymethyl and 2-ethoxy-2-oxoethyl groups, which confer specific reactivity and properties. This makes it distinct from other similar compounds that may only contain one of these functional groups.
Propriétés
Numéro CAS |
18359-00-7 |
|---|---|
Formule moléculaire |
C7H14O4P+ |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
ethoxymethyl-(2-ethoxy-2-oxoethyl)-oxophosphanium |
InChI |
InChI=1S/C7H14O4P/c1-3-10-6-12(9)5-7(8)11-4-2/h3-6H2,1-2H3/q+1 |
Clé InChI |
YRLMVFKIAVZPQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC[P+](=O)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
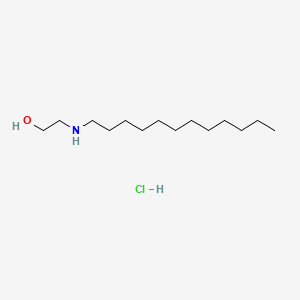
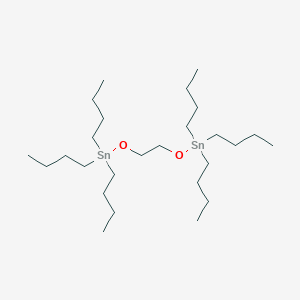
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)


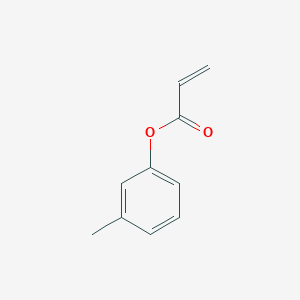
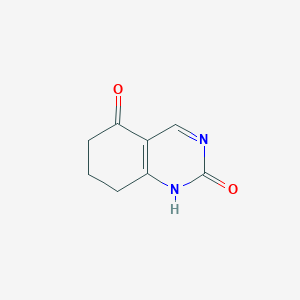
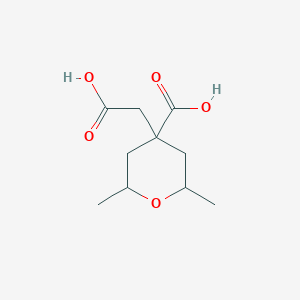
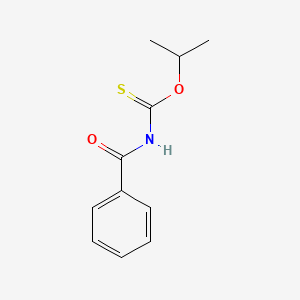
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
